

Application Notes and Protocols for Gln-AMS in Enzyme Inhibition Assays

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Compound of Interest

Compound Name: Gln-AMS

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Introduction

Glutamine Synthetase (GS), a critical enzyme in nitrogen metabolism, catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. This function makes it a vital component in amino acid biosynthesis, neurotransmitter recycling, and ammonia detoxification. [1][2] Consequently, GS has emerged as a promising target for the development of novel therapeutics, particularly in oncology and infectious diseases.[3][4]

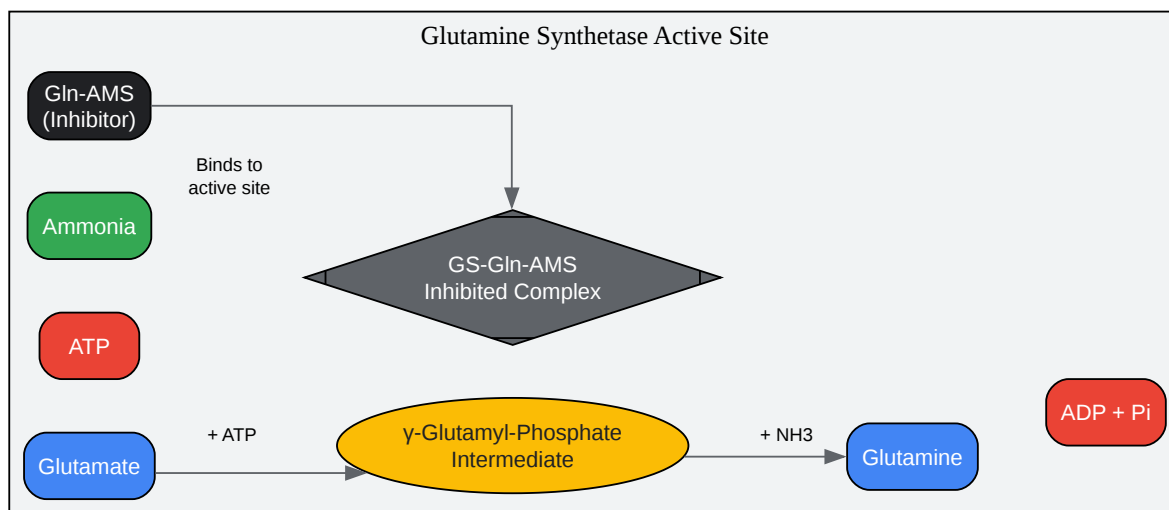
Gln-AMS, or 5'-O-[N-(L-glutaminy)-sulfamoyl]adenosine, is a rationally designed inhibitor of glutamine synthetase. It belongs to the class of aminoacyl-sulfamoyl-adenosine (AMS) analogues, which act as stable mimics of the high-energy aminoacyl-AMP intermediate formed during the enzymatic reaction.[5] By binding tightly to the active site, **Gln-AMS** effectively blocks the catalytic cycle of GS, making it a valuable tool for studying the enzyme's function and for screening potential drug candidates.

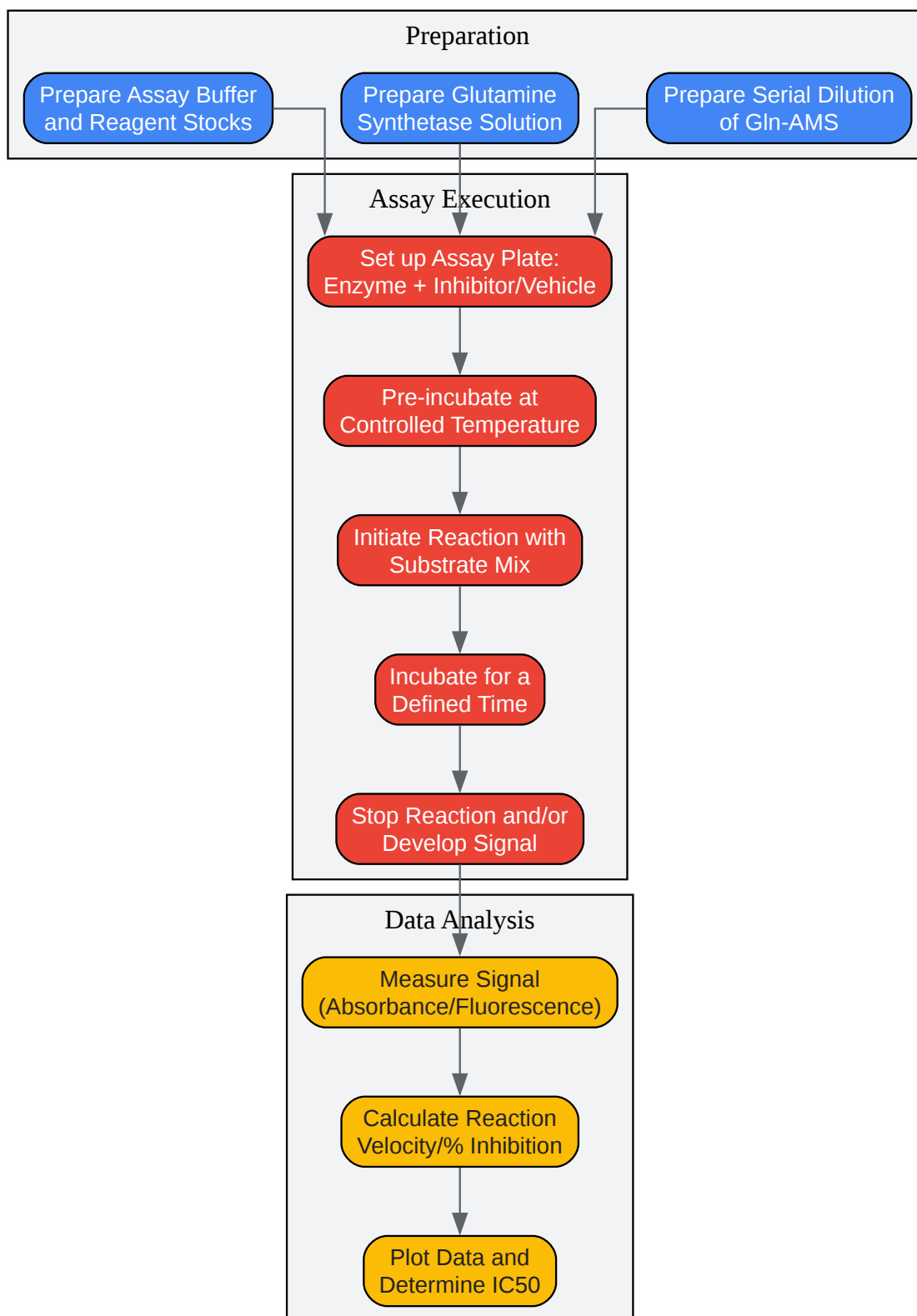
These application notes provide a detailed overview of the principles and protocols for utilizing **Gln-AMS** in glutamine synthetase inhibition assays.

Mechanism of Action of Glutamine Synthetase and Inhibition by Gln-AMS

Glutamine synthetase converts glutamate to glutamine in a two-step process. First, the enzyme catalyzes the phosphorylation of glutamate by ATP to form a γ -glutamyl phosphate intermediate. In the second step, ammonia attacks this intermediate, leading to the formation of glutamine and the release of inorganic phosphate and ADP.[2]

Gln-AMS is designed to mimic the transition state of the glutaminyl-AMP intermediate. The sulfamoyl group is isosteric to the phosphate group, but forms a stable covalent bond with the adenosine moiety, preventing the nucleophilic attack by ammonia and effectively inhibiting the enzyme.





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